
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H15NO2. It is a white crystalline solid with a structure that includes an indole backbone, where hydrogen atoms are replaced by oxygen atoms to form a carboxylic acid group. This compound is chiral, possessing two chiral centers, resulting in four possible stereoisomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid can be synthesized through the reaction of indole derivatives with aldehydes or ketones. One common method involves the diastereoselective α-alkylation of oxazolidinone, which provides a convenient route to enantiopure α-tetrasubstituted derivatives of this stereoisomer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced as an intermediate in the synthesis of pharmaceuticals, such as perindopril .
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs like perindopril.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For instance, in the synthesis of perindopril, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
- L-octahydroindole-2-carboxylic acid
- S-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Uniqueness
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereoisomer is particularly valuable in the synthesis of enantiopure pharmaceuticals, where the precise configuration of the molecule is crucial for its biological activity .
Properties
CAS No. |
783352-65-8 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)/t7-,8-,9-/m0/s1 |
InChI Key |
UAWZDWSFCINKFK-CIUDSAMLSA-N |
Isomeric SMILES |
CN1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CN1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


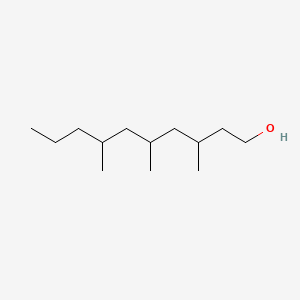
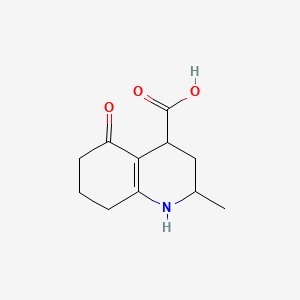


![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
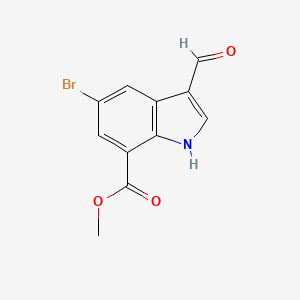
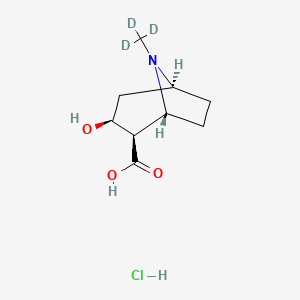
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
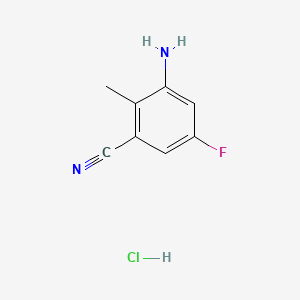
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
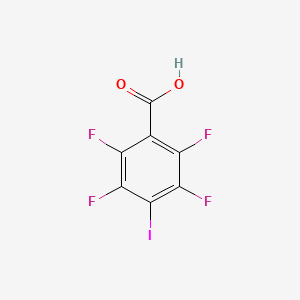
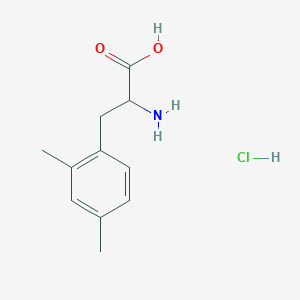
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
